(S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride
Description
(S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride (CAS: 913844-45-8) is a chiral organic compound with a molecular formula of C₁₈H₂₆Cl₂N₄O₃S and a molecular weight of 449.40 g/mol . Its structure features:
- An (S)-configured amino group at the ethanone moiety.
- A 3-methyl-1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms.
- A 4-methylisoquinolin-5-yl sulfonyl group, contributing aromatic and sulfonamide functionalities.
- A dihydrochloride salt formulation, enhancing aqueous solubility.
Properties
IUPAC Name |
2-amino-1-[(3R)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBNQGLZFSHQZ-FMOMHUKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-(3-methyl-4-((4-methylisoquinolin-5-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide moiety, which is often associated with various biological activities. Its IUPAC name highlights the complex arrangement of functional groups that contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interactions : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest it has antibacterial properties against several strains of bacteria, including resistant strains.
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Antibacterial | Escherichia coli | 64 |
| Antimycobacterial | Mycobacterium tuberculosis | 40 |
- Cytotoxicity : In vitro studies show cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several studies have investigated the efficacy and safety of this compound:
-
Study on Anticancer Properties :
- A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation.
- Results showed a significant reduction in cell viability at concentrations above 50 µM.
-
Antimicrobial Efficacy Study :
- In a controlled laboratory setting, the compound was tested against clinical isolates of resistant bacteria.
- Findings indicated effective inhibition at concentrations lower than traditional antibiotics.
Safety and Toxicity
Toxicological assessments reveal that this compound has a favorable safety profile in preliminary studies. However, further research is required to establish long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivative: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Source : International Journal of Molecular Sciences (2014) .
Key Differences:
| Feature | Target Compound | Triazole Derivative |
|---|---|---|
| Core Structure | 1,4-Diazepane ring | 1,2,4-Triazole ring |
| Sulfonyl Group | 4-Methylisoquinolin-5-yl | Phenylsulfonyl |
| Aromatic System | Methylisoquinoline | Difluorophenyl and phenyl groups |
| Salt Form | Dihydrochloride | Neutral molecule |
| Molecular Weight | 449.40 g/mol | 585.61 g/mol |
Functional Implications :
- The methylisoquinolinyl sulfonyl group in the target compound may enhance hydrophobic interactions with protein binding pockets compared to the simpler phenylsulfonyl group in the triazole derivative.
- The dihydrochloride salt likely improves solubility (>100 mg/mL) compared to the neutral triazole derivative, which may require organic solvents for formulation .
Pesticide Compound: Etaconazole
Source : Pesticide Chemicals Glossary (2001) .
Key Differences:
| Feature | Target Compound | Etaconazole |
|---|---|---|
| Core Structure | 1,4-Diazepane | 1,2,4-Triazole with dioxolane ring |
| Halogenation | None | 2,4-Dichlorophenyl group |
| Biological Role | Hypothesized enzyme inhibition | Antifungal (CYP51 inhibition) |
| Molecular Weight | 449.40 g/mol | 349.20 g/mol |
Functional Implications :
- Etaconazole’s dichlorophenyl and dioxolane groups are critical for antifungal activity, targeting fungal cytochrome P450 enzymes. The target compound’s methylisoquinoline moiety may instead favor interactions with mammalian enzymes or receptors .
- The absence of halogens in the target compound could reduce toxicity risks compared to etaconazole’s chlorinated structure .
Pharmacokinetics
| Parameter | Target Compound | Triazole Derivative | Etaconazole |
|---|---|---|---|
| Solubility | High (salt form) | Moderate (neutral) | Low (lipophilic) |
| Metabolic Stability | Likely stable (sulfonamide) | Susceptible to CYP oxidation | Stable (halogenated) |
| Bioavailability | Potentially high | Variable | Moderate (topical use) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
